molecular formula C27H44O3 B8074931 Calcitriol impurities A-d6

Calcitriol impurities A-d6

Cat. No.: B8074931
M. Wt: 422.7 g/mol
InChI Key: GMRQFYUYWCNGIN-OJAIRNMWSA-N
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Description

Calcitriol impurities A-d6 is a deuterated form of calcitriol impurity A, which is used as a reference standard in pharmaceutical research. Calcitriol, also known as 1,25-dihydroxyvitamin D3, is the active form of vitamin D3 and plays a crucial role in calcium and phosphate homeostasis in the body. The deuterated form, this compound, is used to study the stability, metabolism, and pharmacokinetics of calcitriol and its impurities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcitriol impurities A-d6 involves the incorporation of deuterium atoms into the calcitriol impurity A molecule. This can be achieved through various synthetic routes, including:

    Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents.

    Deuterated Reagents: Using deuterated reagents in the synthesis of calcitriol impurity A can result in the incorporation of deuterium atoms into the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Hydrogenation: Using deuterium gas (D2) in the presence of a catalyst to replace hydrogen atoms with deuterium.

    Chromatographic Purification: High-performance liquid chromatography (HPLC) is often used to purify the final product and separate it from other impurities.

Chemical Reactions Analysis

Types of Reactions

Calcitriol impurities A-d6 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Deuterium atoms in the compound can be replaced with other substituents under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reactions: These reactions may involve reagents such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated or ketone derivatives, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Calcitriol impurities A-d6 has several scientific research applications, including:

    Pharmaceutical Research: Used as a reference standard in the development and quality control of calcitriol-based drugs.

    Metabolism Studies: Helps in studying the metabolic pathways and degradation products of calcitriol.

    Pharmacokinetics: Used to investigate the absorption, distribution, metabolism, and excretion (ADME) of calcitriol and its impurities.

    Stability Studies: Assists in evaluating the stability of calcitriol formulations under various conditions.

Mechanism of Action

Calcitriol impurities A-d6 exerts its effects by mimicking the behavior of calcitriol impurity A. The mechanism involves:

    Binding to Vitamin D Receptor (VDR): Calcitriol binds to the VDR, a nuclear receptor, which then forms a heterodimer with the retinoid X receptor (RXR).

    Gene Regulation: The VDR-RXR complex binds to vitamin D response elements (VDREs) in the promoter regions of target genes, regulating their transcription.

    Non-Genomic Actions: Calcitriol can also exert rapid non-genomic effects through membrane-associated VDRs, influencing cellular signaling pathways.

Comparison with Similar Compounds

Calcitriol impurities A-d6 can be compared with other similar compounds such as:

    Calcifediol (25-hydroxyvitamin D3): The immediate precursor of calcitriol, which also binds to VDR but with lower affinity.

    Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, less potent than calcitriol.

    Cholecalciferol (Vitamin D3): The precursor of calcitriol, synthesized in the skin upon exposure to UVB light.

This compound is unique due to its deuterated nature, which provides advantages in stability and tracing studies compared to non-deuterated analogs.

Biological Activity

Calcitriol impurities A-d6, a deuterated form of calcitriol, is primarily utilized in research settings to study the biological activity and metabolic pathways of vitamin D. This article delves into the biological activity of this compound, highlighting its role in calcium homeostasis, bone metabolism, and its potential therapeutic applications.

Overview of Calcitriol and Its Impurities

Calcitriol, or 1α,25-dihydroxyvitamin D3, is the active metabolite of vitamin D3. It plays a crucial role in regulating calcium and phosphate metabolism in the body. The introduction of deuterium atoms in this compound allows for enhanced tracking in metabolic studies without altering the biological activity associated with vitamin D signaling pathways .

Calcitriol exerts its biological effects by binding to the Vitamin D Receptor (VDR), a nuclear receptor present in various tissues. This binding initiates a cascade of cellular events that regulate:

  • Calcium Homeostasis : Increases intestinal absorption of calcium and phosphorus.
  • Bone Metabolism : Stimulates osteoclast differentiation and activity, promoting bone resorption.
  • Immune Function : Modulates immune responses, influencing the activity of immune cells .

Key Biological Activities

The biological activities of this compound include:

  • Calcium Regulation : Essential for maintaining serum calcium levels.
  • Bone Health : Promotes bone mineralization and prevents conditions like osteoporosis.
  • Antitumor Effects : Exhibits antiproliferative effects on various cancer cell lines, including prostate and breast cancer .

Research Applications

This compound is primarily used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). Its deuterated nature minimizes matrix effects, allowing for accurate quantification of calcitriol levels in biological samples .

Comparative Analysis with Other Vitamin D Compounds

The following table summarizes the characteristics of this compound compared to other related compounds:

CompoundMolecular FormulaUnique Features
CalcitriolC27H44O3Active form of vitamin D3; regulates calcium metabolism
CholecalciferolC27H44OPrecursor to calcitriol; requires hydroxylation
ErgocalciferolC28H46O2Plant-derived form of vitamin D2
25-Hydroxyvitamin DC27H44O3Major circulating form; precursor to calcitriol
This compoundC27D6H38O3Deuterated form used for metabolic tracing

Study on Metabolic Pathways

Research has shown that incorporating this compound into cell culture experiments allows scientists to trace the fate of calcitriol within cells. This has provided insights into the mechanisms of vitamin D activation, degradation, and interaction with VDR .

Antitumor Activity Investigation

A study demonstrated that calcitriol exhibits significant anti-tumor activity across various malignancies. In vitro studies indicated that calcitriol induces apoptosis and cell cycle arrest in cancer cells, suggesting its potential as an adjunct therapy in oncology .

Properties

IUPAC Name

(1R,3S,5E)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-hydroxy-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11+/t18-,22-,23-,24+,25+,27-/m1/s1/i3D3,4D3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMRQFYUYWCNGIN-OJAIRNMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C\3/C[C@H](C[C@@H](C3=C)O)O)C)(C([2H])([2H])[2H])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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